(7R)-salutaridinol
Description
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1S,9R,12R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14-,19+/m1/s1 |
InChI Key |
LLSADFZHWMEBHH-LPMFXHHGSA-N |
Isomeric SMILES |
CN1CC[C@]23C=C([C@@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
Canonical SMILES |
CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Biosynthesis
(7R)-Salutaridinol has the molecular formula and is produced in the secondary metabolism of the opium poppy (Papaver somniferum). It is an intermediate in the morphine biosynthesis pathway, derived from (R)-reticuline through the action of salutaridine reductase. This compound serves as a substrate for salutaridinol 7-O-acetyltransferase, linking it to the production of various important alkaloids .
Pharmacological Applications
-
Analgesic Properties :
- As a precursor in morphine synthesis, this compound is indirectly involved in producing analgesics used for pain management. Morphine and its derivatives are widely used due to their potent analgesic effects.
- Potential Biomarker :
Biotechnological Applications
- Metabolic Engineering :
- Transgenic Plant Development :
Case Study 1: Metabolic Engineering in Opium Poppy
A study conducted on Papaver somniferum demonstrated that transgenic lines with overexpressed salutaridinol 7-O-acetyltransferase showed significant increases in total alkaloids. The highest-producing line exhibited a 41% increase in morphine content compared to control plants over three years .
Case Study 2: Salutaridinol as a Biomarker
Research indicates that salutaridinol levels correlate with the activity of enzymes involved in morphine biosynthesis. This correlation suggests its utility as a biomarker for assessing metabolic efficiency in different poppy cultivars, enhancing breeding programs aimed at optimizing alkaloid production .
Data Table: Summary of Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Pharmacology | Precursor for analgesics (morphine) | Indirect role in pain management |
| Biotechnology | Genetic manipulation to enhance alkaloid production | Transgenic opium poppy with increased morphine yield |
| Biomarker Potential | Indicator of metabolic flux through morphine biosynthesis | Levels correlate with enzyme activity |
| Metabolic Engineering | Modifying biosynthetic pathways for improved yields | Overexpression of salutaridinol 7-O-acetyltransferase |
Preparation Methods
Enzymatic Conversion of (R)-Reticuline to Salutaridine
The biosynthesis of this compound begins with the epimerization of (S)-reticuline to (R)-reticuline, catalyzed by a cytochrome P450 enzyme. (R)-Reticuline undergoes oxidative coupling via salutaridine synthase (SalSyn), a cytochrome P450-dependent monooxygenase, to form salutaridine. This reaction introduces the C7 hydroxyl group in the (R)-configuration, establishing the stereochemical foundation of this compound.
Reduction of Salutaridine to this compound
Salutaridine reductase (SalR), an NADPH-dependent enzyme, reduces the ketone group of salutaridine to yield this compound. This step is highly stereoselective, preserving the (7R) configuration critical for subsequent acetylation. The reaction occurs in the latex of P. somniferum, where SalR is localized to specialized vesicles.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Localization | Km (Substrate) |
|---|---|---|---|
| Salutaridine synthase | Oxidative coupling of (R)-reticuline | Latex vesicles | 12 µM ((R)-reticuline) |
| Salutaridine reductase | NADPH-dependent reduction of salutaridine | Latex cytosol | 9 µM (salutaridine) |
In Vitro Enzymatic Synthesis of this compound
Recombinant Enzyme Systems
Heterologous expression of SalSyn and SalR in Escherichia coli and Saccharomyces cerevisiae enables in vitro production of this compound. For example, purified SalR from P. somniferum exhibits a turnover number (k<sub>cat</sub>) of 4.2 s<sup>-1</sup> and a catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of 4.7 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> for salutaridine. Reaction conditions (pH 7.0, 30°C) optimize yield, achieving conversions exceeding 80% within 2 hours.
Substrate Specificity and Stereochemical Control
SalR exclusively accepts this compound as a substrate for further acetylation, rejecting the (7S)-epimer. This specificity ensures the fidelity of the morphine pathway. Structural studies reveal a hydrophobic binding pocket in SalR that accommodates the phenanthrene core of salutaridine, while hydrogen bonding with the C7 hydroxyl group enforces stereochemical discrimination.
Metabolic Engineering for Heterologous Production
Microbial Biosynthesis Platforms
Recent patents describe engineered E. coli strains co-expressing SalSyn, SalR, and salutaridinol 7-O-acetyltransferase (SalAT) to produce this compound from reticuline. For instance, strain AM-03 (patent US20220205004A1) achieves titers of 1.2 g/L in fed-batch fermentation. Critical modifications include:
-
Codon optimization of plant-derived enzymes for bacterial expression
-
Decoupling acetyl-CoA supply via overexpression of acs (acetyl-CoA synthetase)
-
Compartmentalization of enzymes to prevent substrate channeling
Challenges in Scaling Production
Instability of this compound in aqueous solutions (half-life = 6.5 hours at pH 7.0) necessitates in situ acetylation by SalAT to stabilize the product. Additionally, feedback inhibition of SalR by NADP<sup>+</sup> limits reaction progress, requiring NADPH regeneration systems such as glucose dehydrogenase co-expression.
Analytical Characterization of this compound
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a mobile phase of 20 mM ammonium acetate (pH 5.0)/acetonitrile (75:25) resolves this compound (t<sub>R</sub> = 12.3 min) from its (7S)-epimer (t<sub>R</sub> = 13.8 min). Detection at 284 nm provides a linear response (r<sup>2</sup> > 0.999) across 0.1–100 µg/mL.
Q & A
Q. What is the role of (7R)-salutaridinol in the biosynthesis of morphinan alkaloids?
this compound is a key intermediate in the morphine biosynthesis pathway in Papaver somniferum. It is formed via the NADPH-dependent reduction of salutaridine by salutaridine reductase (SalR). Its stereochemistry (7R vs. 7S) determines downstream reactivity: (7S)-salutaridinol undergoes enzymatic acetylation by salutaridinol 7-O-acetyltransferase (SalAT) to form 7-O-acetyl salutaridinol, which spontaneously rearranges into thebaine. In contrast, the 7R isomer does not participate efficiently in this pathway, leading to alternative byproducts like morphothebaine .
Q. How can researchers distinguish between (7R)- and (7S)-salutaridinol stereoisomers experimentally?
Chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy are commonly used. For example, differences in NOE (Nuclear Overhauser Effect) patterns in NMR can resolve stereochemistry. Additionally, enzymatic assays with SalAT (which selectively acetylates the 7S isomer) combined with TLC or HPLC analysis (as in ) provide functional differentiation.
Q. What methodological challenges arise in studying this compound’s stability and reactivity?
The compound is prone to spontaneous rearrangements under alkaline conditions or elevated temperatures, complicating isolation. Researchers must use low-temperature extraction (e.g., −20°C), inert atmospheres, and rapid analytical techniques like UPLC-ESI-MS to minimize degradation. Stability studies should include pH-controlled buffers and time-course analyses .
Advanced Research Questions
Q. How do contradictory data on the natural configuration of salutaridinol impact pathway engineering?
Early studies reported natural salutaridinol as a mixture of 7R and 7S isomers, but later work confirmed 7S as the biologically active form. This discrepancy affects metabolic engineering in yeast, where misassignment of stereochemistry leads to low thebaine yields. To resolve this, researchers must validate stereoselectivity of heterologous SalR enzymes using chiral analytical methods and site-directed mutagenesis .
Q. What experimental designs are optimal for elucidating the non-enzymatic vs. enzymatic conversion of 7-O-acetyl salutaridinol to thebaine?
A comparative approach is recommended:
- Non-enzymatic pathway : Incubate 7-O-acetyl salutaridinol at pH 8.5–9.0 and monitor thebaine formation via HPLC-MS.
- Enzymatic pathway : Use recombinant thebaine synthase in pH 7.0 buffers and compare reaction kinetics. Controls should include boiled enzyme assays and stereoisomer-specific substrates (e.g., 7R vs. 7S). Data should be analyzed using Michaelis-Menten kinetics and Arrhenius plots .
Q. How can metabolic bottlenecks in yeast-based this compound production be addressed?
Key bottlenecks include NADPH availability for SalR and improper folding of plant-derived enzymes in yeast. Solutions include:
- Engineering NADPH regeneration pathways (e.g., overexpressing glucose-6-phosphate dehydrogenase).
- Codon optimization of SalR and co-expression with chaperones.
- Using truncated SalR variants to enhance activity, as demonstrated in Saccharomyces cerevisiae trials .
Data Contradiction Analysis
Q. Why do some studies report spontaneous thebaine formation while others emphasize enzymatic catalysis?
Thebaine synthesis can occur both spontaneously (pH-dependent) and via thebaine synthase. Discrepancies arise from experimental conditions:
- Spontaneous : Dominant in vitro at high pH (>8.5) or prolonged reaction times.
- Enzymatic : Observed in vivo or in buffered assays near physiological pH (7.0–7.5). Researchers must control pH, enzyme concentration, and reaction duration to reconcile these results .
Tables for Comparative Analysis
Table 1. Key Differences Between (7R)- and (7S)-Salutaridinol in Biosynthesis
Table 2. Methods for Resolving Stereochemical Ambiguities
| Technique | Application | Example Study |
|---|---|---|
| Chiral HPLC | Separation of 7R/7S isomers | |
| NMR NOE Analysis | Stereochemical assignment | |
| Enzyme-Specific Assays | Functional differentiation (SalAT) |
Methodological Recommendations
- Stereochemical Validation : Always use orthogonal methods (e.g., NMR + enzymatic assays) to confirm configurations.
- Pathway Engineering : Prioritize codon-optimized enzymes and NADPH cofactor balancing in heterologous systems.
- Data Reporting : Include raw chromatograms, mass spectra, and reaction conditions to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
